molecular formula C21H21N3O3 B4987230 3-(1-{[5-(4-nitrophenyl)-2-furyl]methyl}-2-piperidinyl)pyridine

3-(1-{[5-(4-nitrophenyl)-2-furyl]methyl}-2-piperidinyl)pyridine

Cat. No. B4987230
M. Wt: 363.4 g/mol
InChI Key: XZOZUCFYZXXYTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1-{[5-(4-nitrophenyl)-2-furyl]methyl}-2-piperidinyl)pyridine, also known as NF279, is a potent and selective antagonist of P2X1 and P2X3 receptors. P2X receptors are a family of ligand-gated ion channels that are activated by extracellular ATP. These receptors are widely distributed throughout the body and are involved in a variety of physiological processes, including neurotransmission, pain perception, and immune function. The discovery of NF279 has opened up new avenues of research into the role of P2X receptors in health and disease.

Mechanism of Action

3-(1-{[5-(4-nitrophenyl)-2-furyl]methyl}-2-piperidinyl)pyridine acts as a competitive antagonist of P2X1 and P2X3 receptors. It binds to the ATP-binding site on these receptors, preventing the activation of the receptor by extracellular ATP. This results in a decrease in the influx of calcium ions into the cell, which is necessary for the activation of downstream signaling pathways.
Biochemical and Physiological Effects:
3-(1-{[5-(4-nitrophenyl)-2-furyl]methyl}-2-piperidinyl)pyridine has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that 3-(1-{[5-(4-nitrophenyl)-2-furyl]methyl}-2-piperidinyl)pyridine can inhibit the activation of P2X receptors in a dose-dependent manner. In vivo studies have shown that 3-(1-{[5-(4-nitrophenyl)-2-furyl]methyl}-2-piperidinyl)pyridine can decrease pain perception and inhibit the release of inflammatory cytokines by immune cells. 3-(1-{[5-(4-nitrophenyl)-2-furyl]methyl}-2-piperidinyl)pyridine has also been shown to have anti-tumor activity in certain cancer cell lines.

Advantages and Limitations for Lab Experiments

One advantage of using 3-(1-{[5-(4-nitrophenyl)-2-furyl]methyl}-2-piperidinyl)pyridine in lab experiments is its high potency and selectivity for P2X1 and P2X3 receptors. This allows researchers to specifically target these receptors without affecting other ATP-sensitive receptors. One limitation of using 3-(1-{[5-(4-nitrophenyl)-2-furyl]methyl}-2-piperidinyl)pyridine is its relatively high cost, which may limit its use in large-scale experiments.

Future Directions

There are a number of future directions for research into 3-(1-{[5-(4-nitrophenyl)-2-furyl]methyl}-2-piperidinyl)pyridine and P2X receptors. One area of interest is the role of P2X receptors in neurological disorders such as Alzheimer's disease and Parkinson's disease. Studies have shown that P2X receptors may play a role in the pathogenesis of these disorders, and targeting these receptors may be a potential therapeutic strategy. Another area of interest is the development of more potent and selective P2X receptor antagonists that can be used in clinical trials. Finally, the development of novel drug delivery systems for 3-(1-{[5-(4-nitrophenyl)-2-furyl]methyl}-2-piperidinyl)pyridine and other P2X receptor antagonists may increase their efficacy and reduce their side effects.

Synthesis Methods

3-(1-{[5-(4-nitrophenyl)-2-furyl]methyl}-2-piperidinyl)pyridine can be synthesized using a variety of methods. One common method involves the reaction of 2-(chloromethyl)-5-nitrobenzaldehyde with 2-(aminomethyl)pyridine in the presence of a palladium catalyst. The resulting intermediate is then reacted with 2-(2-furyl)ethanol to yield 3-(1-{[5-(4-nitrophenyl)-2-furyl]methyl}-2-piperidinyl)pyridine. This method has been optimized to produce high yields of 3-(1-{[5-(4-nitrophenyl)-2-furyl]methyl}-2-piperidinyl)pyridine with excellent purity.

Scientific Research Applications

3-(1-{[5-(4-nitrophenyl)-2-furyl]methyl}-2-piperidinyl)pyridine has been widely used in scientific research to study the role of P2X receptors in various physiological processes. For example, 3-(1-{[5-(4-nitrophenyl)-2-furyl]methyl}-2-piperidinyl)pyridine has been used to investigate the role of P2X receptors in pain perception. Studies have shown that 3-(1-{[5-(4-nitrophenyl)-2-furyl]methyl}-2-piperidinyl)pyridine can block the activation of P2X receptors in sensory neurons, resulting in a decrease in pain sensation. 3-(1-{[5-(4-nitrophenyl)-2-furyl]methyl}-2-piperidinyl)pyridine has also been used to study the role of P2X receptors in immune function. Studies have shown that 3-(1-{[5-(4-nitrophenyl)-2-furyl]methyl}-2-piperidinyl)pyridine can inhibit the release of inflammatory cytokines by immune cells, suggesting that P2X receptors may be a potential target for the treatment of inflammatory diseases.

properties

IUPAC Name

3-[1-[[5-(4-nitrophenyl)furan-2-yl]methyl]piperidin-2-yl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3/c25-24(26)18-8-6-16(7-9-18)21-11-10-19(27-21)15-23-13-2-1-5-20(23)17-4-3-12-22-14-17/h3-4,6-12,14,20H,1-2,5,13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZOZUCFYZXXYTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)C2=CN=CC=C2)CC3=CC=C(O3)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-{[5-(4-Nitrophenyl)-2-furyl]methyl}-2-piperidinyl)pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.